molecular formula C9H18N2O B7540736 Piperazine,1-ethyl-4-(1-oxopropyl)-(9ci)

Piperazine,1-ethyl-4-(1-oxopropyl)-(9ci)

Cat. No.: B7540736
M. Wt: 170.25 g/mol
InChI Key: YCPHYWXULMSLMG-UHFFFAOYSA-N
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Description

Piperazine,1-ethyl-4-(1-oxopropyl)-(9ci) is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their diverse pharmacological properties and are used in various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine,1-ethyl-4-(1-oxopropyl)-(9ci) typically involves the alkylation of piperazine with ethyl and propionyl groups. One common method is to react piperazine with ethyl bromide and propionyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction.

Industrial Production Methods

Industrial production of Piperazine,1-ethyl-4-(1-oxopropyl)-(9ci) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Piperazine,1-ethyl-4-(1-oxopropyl)-(9ci) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Alcohol derivatives

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Piperazine,1-ethyl-4-(1-oxopropyl)-(9ci) involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, widely used in pharmaceuticals.

    1-Ethylpiperazine: A simpler derivative with similar properties.

    1-Propionylpiperazine: Another derivative with a different acyl group.

Uniqueness

Piperazine,1-ethyl-4-(1-oxopropyl)-(9ci) is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its combination of ethyl and propionyl groups can influence its solubility, reactivity, and biological activity.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-3-9(12)11-7-5-10(4-2)6-8-11/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPHYWXULMSLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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